molecular formula C13H16FNO3 B3084957 cis-1-Cbz-3-fluoro-4-hydroxypiperidine CAS No. 1147112-65-9

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Cat. No. B3084957
CAS RN: 1147112-65-9
M. Wt: 253.27
InChI Key: RKRKELORNFODMN-NWDGAFQWSA-N
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Description

“Cis-1-Cbz-3-fluoro-4-hydroxypiperidine” is a unique chemical compound with the CAS Number: 913574-95-5 . It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name of the compound is benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate .


Molecular Structure Analysis

The molecular weight of “cis-1-Cbz-3-fluoro-4-hydroxypiperidine” is 253.27 . The SMILES string representation is O=C(N1CCC@@HC@@HC1)OCC2=CC=CC=C2 . The InChI code is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Stereocontrolled Syntheses and Antitumor Properties

  • Stereocontrolled Syntheses: The stereocontrolled syntheses of diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes from cyclohexene diamines, using Cbz-protected species as precursors, have been described. This synthesis involves various steps including catalytic hydrogenation, osmylation, and epoxidation, leading to the formation of diastereomeric diols and subsequent complex formation (Witiak et al., 1987).

Radiosynthesis for PET Imaging

  • Automated Radiosynthesis: The development of synthetic routes for the production of PET imaging agents like cis- and trans-4-[18F]fluoro-l-proline, which are crucial for detecting diseases such as pulmonary fibrosis and carcinomas, has been reported. These methods involve nucleophilic fluorination and deprotection under mild acidic conditions, compatible with automation (Morgan et al., 2021).

Molecular Recognition in Medicinal Chemistry

  • Conformational Analysis and Biological Recognition: A study on 3-fluoro-4-hydroxyprolines, which are important in molecular recognition by biological systems, presented a synthesis method for these compounds. The study also explored their binding to the von Hippel–Lindau E3 ligase, demonstrating their potential in targeted protein degradation (Testa et al., 2018).

Solar Cell Efficiency

  • High-Efficiency Solar Cells: Research on tris-heteroleptic polypyridyl ruthenium(II) dye, incorporating carbazole substituents, demonstrated its effectiveness in increasing the efficiency of dye-sensitized solar cells (DSSCs). This work highlights the role of such compounds in improving solar cell performance (Müller et al., 2016).

Synthesis of Stereodefined Piperidines

  • Stereocontrolled Synthesis of Piperidines: The synthesis of stereodefined 4-bromo-, 4-fluoro-, 4-acetoxy-, and 4-hydroxypiperidines was achieved through the rearrangement of azetidines. This method provides a route to synthesize various piperidine derivatives with controlled stereochemistry (Mollet et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It falls under the storage class code 6.1C, which means it’s combustible, acutely toxic Cat.3, and can cause chronic effects . The hazard statements include H301, H302, H315, H318, H319, H335 . The precautionary statements include P261, P280, P301, P301, P310 .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential uses and applications could be explored in various fields of research.

properties

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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